molecular formula C16H22N2O2 B268693 3-[(cyclohexylcarbonyl)amino]-N,N-dimethylbenzamide

3-[(cyclohexylcarbonyl)amino]-N,N-dimethylbenzamide

Cat. No. B268693
M. Wt: 274.36 g/mol
InChI Key: YXNXWWJOVWLFQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(Cyclohexylcarbonyl)amino]-N,N-dimethylbenzamide, also known as CDCAM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicine and agriculture.

Mechanism of Action

The mechanism of action of 3-[(cyclohexylcarbonyl)amino]-N,N-dimethylbenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In particular, 3-[(cyclohexylcarbonyl)amino]-N,N-dimethylbenzamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 3-[(cyclohexylcarbonyl)amino]-N,N-dimethylbenzamide has also been found to bind to the cannabinoid receptor CB2, which plays a role in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
3-[(cyclohexylcarbonyl)amino]-N,N-dimethylbenzamide has been found to exhibit a range of biochemical and physiological effects. In animal studies, 3-[(cyclohexylcarbonyl)amino]-N,N-dimethylbenzamide has been found to reduce inflammation and pain, suggesting its potential use as a painkiller. 3-[(cyclohexylcarbonyl)amino]-N,N-dimethylbenzamide has also been found to inhibit tumor growth in cancer cells, suggesting its potential use in cancer therapy. In addition, 3-[(cyclohexylcarbonyl)amino]-N,N-dimethylbenzamide has been found to have insecticidal and herbicidal properties, making it a potential tool for pest and weed control.

Advantages and Limitations for Lab Experiments

One advantage of 3-[(cyclohexylcarbonyl)amino]-N,N-dimethylbenzamide is its potential as a versatile tool for scientific research. Its anti-inflammatory, analgesic, antitumor, insecticidal, and herbicidal properties make it a promising candidate for a range of applications. However, 3-[(cyclohexylcarbonyl)amino]-N,N-dimethylbenzamide also has limitations in terms of its toxicity and potential side effects. Further research is needed to fully understand the safety and efficacy of 3-[(cyclohexylcarbonyl)amino]-N,N-dimethylbenzamide.

Future Directions

There are several future directions for research on 3-[(cyclohexylcarbonyl)amino]-N,N-dimethylbenzamide. One direction is the development of new drugs based on 3-[(cyclohexylcarbonyl)amino]-N,N-dimethylbenzamide for the treatment of pain, inflammation, and cancer. Another direction is the exploration of 3-[(cyclohexylcarbonyl)amino]-N,N-dimethylbenzamide's potential as an insecticide and herbicide in agriculture. In addition, further research is needed to fully understand the mechanism of action and safety profile of 3-[(cyclohexylcarbonyl)amino]-N,N-dimethylbenzamide, as well as its potential for use in other fields such as materials science and nanotechnology.

Synthesis Methods

3-[(cyclohexylcarbonyl)amino]-N,N-dimethylbenzamide can be synthesized through a multistep process involving the reaction of cyclohexyl isocyanate with N,N-dimethylaniline followed by the addition of benzoyl chloride. The resulting product is then purified through recrystallization to obtain 3-[(cyclohexylcarbonyl)amino]-N,N-dimethylbenzamide in its pure form.

Scientific Research Applications

3-[(cyclohexylcarbonyl)amino]-N,N-dimethylbenzamide has been extensively studied for its potential applications in various fields. In medicine, 3-[(cyclohexylcarbonyl)amino]-N,N-dimethylbenzamide has been found to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs to treat pain and inflammation. In addition, 3-[(cyclohexylcarbonyl)amino]-N,N-dimethylbenzamide has also been found to exhibit antitumor activity, suggesting its potential use in cancer therapy.
In agriculture, 3-[(cyclohexylcarbonyl)amino]-N,N-dimethylbenzamide has been found to have insecticidal properties, making it a potential alternative to traditional insecticides that can have harmful effects on the environment. 3-[(cyclohexylcarbonyl)amino]-N,N-dimethylbenzamide has also been found to exhibit herbicidal activity, making it a potential tool for weed control.

properties

Product Name

3-[(cyclohexylcarbonyl)amino]-N,N-dimethylbenzamide

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

3-(cyclohexanecarbonylamino)-N,N-dimethylbenzamide

InChI

InChI=1S/C16H22N2O2/c1-18(2)16(20)13-9-6-10-14(11-13)17-15(19)12-7-4-3-5-8-12/h6,9-12H,3-5,7-8H2,1-2H3,(H,17,19)

InChI Key

YXNXWWJOVWLFQA-UHFFFAOYSA-N

SMILES

CN(C)C(=O)C1=CC(=CC=C1)NC(=O)C2CCCCC2

Canonical SMILES

CN(C)C(=O)C1=CC(=CC=C1)NC(=O)C2CCCCC2

Origin of Product

United States

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